molecular formula C13H18IN2O9P B12732939 ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate CAS No. 115365-15-6

ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate

Cat. No.: B12732939
CAS No.: 115365-15-6
M. Wt: 504.17 g/mol
InChI Key: PRQBMVNSXHMPPW-RBNARBKTSA-N
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Description

((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide is a complex organic compound It features a unique combination of functional groups, including a tetrahydropyrimidinone ring, an iodinated moiety, and a phosphinecarboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide typically involves multi-step organic synthesis The process may start with the iodination of a pyrimidinone derivative, followed by the formation of the deoxy-beta-D-erythro-pentofuranosyl moiety

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide likely involves interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid methyl ester oxide: Similar structure but with a methyl ester group instead of an ethyl ester.

    ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid propyl ester oxide: Similar structure but with a propyl ester group instead of an ethyl ester.

Uniqueness

The uniqueness of ((1-(2,4-Dioxo-5-iodo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

115365-15-6

Molecular Formula

C13H18IN2O9P

Molecular Weight

504.17 g/mol

IUPAC Name

ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]formate

InChI

InChI=1S/C13H18IN2O9P/c1-3-23-13(20)26(21,22-2)24-6-9-8(17)4-10(25-9)16-5-7(14)11(18)15-12(16)19/h5,8-10,17H,3-4,6H2,1-2H3,(H,15,18,19)/t8-,9+,10+,26?/m0/s1

InChI Key

PRQBMVNSXHMPPW-RBNARBKTSA-N

Isomeric SMILES

CCOC(=O)P(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O

Canonical SMILES

CCOC(=O)P(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O

Origin of Product

United States

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